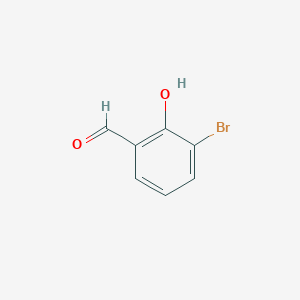

3-溴-2-羟基苯甲醛

概述

描述

Enantioselective Synthesis Analysis

The synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes has been achieved through a novel one-pot allylboration-Heck reaction. This method has been further refined to include chiral Brønsted acid catalyzed allylation, resulting in high enantioselectivity and excellent yields, demonstrating the potential for creating building blocks for more complex molecular structures .

Molecular Structure Analysis

A new hydrazone compound synthesized from 3-bromo-2

科学研究应用

有机合成

3-溴-2-羟基苯甲醛广泛应用于科学研究,特别是在有机合成领域 . 它用作合成各种其他有机化合物的起始原料 .

制药

该化合物在制药行业发挥着重要作用。 它被用作合成各种药物的前体,例如抗生素、抗真菌剂和抗病毒剂 .

生物化学

在生物化学领域,3-溴-2-羟基苯甲醛因其独特的性质而经常使用。 例如,它可以参与形成与其他分子形成新键的反应,从而能够创建复杂的生物化学结构 .

染料和香料

3-溴-2-羟基苯甲醛也用于合成染料和香料 . 它的芳香结构使其成为这些应用的合适成分。

聚合物合成

在聚合物科学领域,该化合物用于合成各种聚合物,例如聚乙烯醇和聚醚 . 它的官能团使其能够与其他单体反应,形成具有所需性能的聚合物。

化学传感器

研究表明,3-溴-2-羟基苯甲醛可用于开发化学传感器 . 这些是响应特定化学环境的设备,使其在从环境监测到医疗诊断的各个领域都很有用。

晶体学

在晶体学中,即晶体结构的研究,发现3-溴-2-羟基苯甲醛形成具有有趣性质的晶体 . 这些晶体中的分子堆积是由弱的分子间 C-H···Br 相互作用组织的 .

材料科学

最后,在材料科学中,3-溴-2-羟基苯甲醛可用于合成具有特定性能的材料。 例如,它可用于创建具有高热稳定性或特定光学性能的材料<a aria-label="1: " data-citationid="169e3b45-8812-cd58-36e7-921f27d3f7bc-3

安全和危害

3-Bromo-2-hydroxybenzaldehyde is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

未来方向

作用机制

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

3-Bromo-2-hydroxybenzaldehyde, like other benzylic compounds, can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets.

Biochemical Pathways

It’s known that benzylic compounds can influence various biochemical pathways due to their reactivity .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may be well-absorbed in the body. Its bioavailability would depend on factors such as its absorption rate, metabolic stability, and elimination rate.

Result of Action

A related compound, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol, has been shown to have significant antinociceptive effects, suggesting potential analgesic properties .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored in a dark place, sealed in dry conditions, and at room temperature . Additionally, it should be handled with care due to its potential to cause skin and eye irritation .

属性

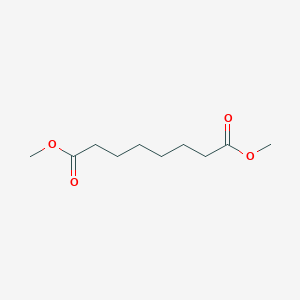

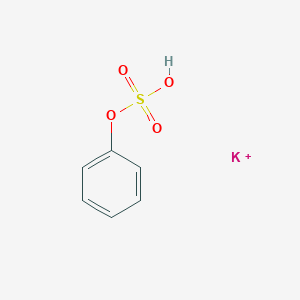

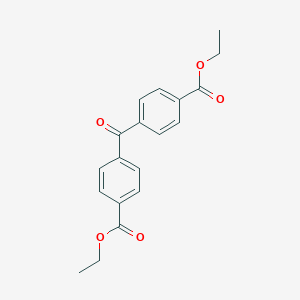

IUPAC Name |

3-bromo-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBGLXMINLWCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448045 | |

| Record name | 3-Bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1829-34-1 | |

| Record name | 3-Bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 3-bromo-2-hydroxybenzaldehyde in coordination polymer formation?

A1: 3-Bromo-2-hydroxybenzaldehyde plays a crucial role as a bridging ligand in constructing coordination polymers. Its structure, featuring both a phenolic hydroxyl group and a formyl group, enables it to coordinate with metal ions in multiple ways. [, ] For instance, in the synthesis of a Mn(II) coordination polymer, 3-bromo-2-hydroxybenzaldehyde acts as a tridentate ligand, coordinating through its phenolic hydroxyl oxygen, formyl oxygen, and a nitrogen atom from 2-aminopyrimidine. [] This bridging ability contributes to the formation of intricate network structures within the polymer.

Q2: How does the crystal structure of 3-bromo-2-hydroxybenzaldehyde influence its packing and intermolecular interactions?

A2: The crystal structure of 3-bromo-2-hydroxybenzaldehyde reveals a nearly planar molecule stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the aldehyde oxygen. [] This planarity, along with weak intermolecular C—H⋯Br interactions and π-stacking between neighboring molecules, dictates its packing arrangement within the crystal lattice. []

Q3: Has 3-bromo-2-hydroxybenzaldehyde demonstrated any catalytic activity?

A3: While 3-bromo-2-hydroxybenzaldehyde itself hasn't been directly investigated for catalytic activity in the provided research, it serves as a key building block for synthesizing coordination polymers that exhibit catalytic properties. [] Specifically, a Pd@Mn(II) coordination polymer, incorporating 3-bromo-2-hydroxybenzaldehyde as a ligand, displayed promising catalytic activity in the hydrogenation of 1,3-butadiene, achieving a 61.3% conversion rate with high selectivity towards butene at 70°C. [] This suggests that incorporating 3-bromo-2-hydroxybenzaldehyde into such frameworks could be a promising avenue for developing novel catalysts.

Q4: Are there analytical techniques used to characterize 3-bromo-2-hydroxybenzaldehyde and its derivatives?

A4: Various analytical techniques have been employed to characterize 3-bromo-2-hydroxybenzaldehyde and its derivatives. Single-crystal X-ray diffraction is instrumental in elucidating the three-dimensional structure and packing arrangements of these compounds. [, , ] Additionally, elemental analysis helps determine the elemental composition, while infrared (IR) spectroscopy provides insights into the functional groups present in the molecule. [] These techniques, combined with others like nuclear magnetic resonance (NMR) spectroscopy, offer a comprehensive understanding of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)

![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)